molecular formula C14H17BBrF3O4S B8024511 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester

Cat. No.: B8024511
M. Wt: 429.1 g/mol
InChI Key: OYCPVZMMHYZTPE-UHFFFAOYSA-N
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Description

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester is a complex organic compound with the molecular formula C14H17BBrF3O4S. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a bromomethyl group, a trifluoromethanesulfonyl group, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.

Preparation Methods

The synthesis of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethanesulfonyl group. The final step involves the formation of the boronic acid pinacol ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Scientific Research Applications

2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology and Medicine: The compound can be used to synthesize biologically active molecules, which can be further studied for their potential therapeutic effects.

    Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Compared to other boronic acid derivatives, 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties. Similar compounds include:

These comparisons highlight the unique features of this compound, making it a valuable reagent in various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(bromomethyl)-5-(trifluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrF3O4S/c1-12(2)13(3,4)23-15(22-12)11-7-10(6-5-9(11)8-16)24(20,21)14(17,18)19/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPVZMMHYZTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrF3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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